molecular formula C10H13ClN2O4 B112386 (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 270062-87-8

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No. B112386
M. Wt: 260.67 g/mol
InChI Key: WPIIXVVGUXXORP-QRPNPIFTSA-N
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Description

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” is a compound that is closely related to “4-(4-Nitrophenyl)butyric acid”. The latter is a compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 . It is also known as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro .


Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “4-(4-Nitrophenyl)butyric acid” consists of a benzene ring with a nitro group (NO2) and a butyric acid group (CH2CH2CH2CO2H) attached to it . The structure can be represented by the InChI string: InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials (NMs) has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenyl)butyric acid” include a molecular weight of 209.1986 and a molecular formula of C10H11NO4 . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro .

Scientific Research Applications

Synthesis and Chemical Properties

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is utilized in the synthesis of various compounds with potential applications in medical research and chemical industries. For example, it has been employed in the synthesis of novel N- and S-mustards as potential pro-drugs activated by bioreductive processes, indicating its role in developing cancer treatment drugs (Mann & Shervington, 1991). Similarly, its derivatives have been synthesized for exploring their chemical properties and potential therapeutic applications, as demonstrated in the synthesis of cis- and trans-3-amino-3,4-dihydro-1-hydroxy-4-methylcarbostyrils (McCord, Smith, Tabb, & Davis, 1981).

Role in Drug Development

This compound also plays a crucial role in the development of drugs such as Baclofen, where both enantiomers of Baclofen have been synthesized using (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride and its derivatives as starting materials, highlighting its importance in pharmaceutical synthesis (Camps, Muñoz-Torrero, & Sánchez, 2004).

Safety And Hazards

The safety data sheet for a related compound, 4-Nitrophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed . It is also harmful to aquatic life .

Future Directions

The future directions in the study of compounds like “(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” could involve further exploration of their synthesis, particularly through methods like the catalytic protodeboronation of pinacol boronic esters . Additionally, their catalytic activity could be further explored through model benchmark reactions like the reduction of 4-nitrophenol .

properties

IUPAC Name

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375838
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

CAS RN

270062-87-8
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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